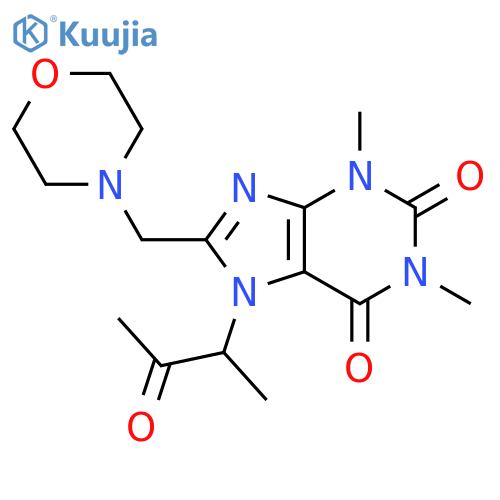Cas no 573933-25-2 (1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

573933-25-2 structure
商品名:1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-
- 1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 573933-25-2
- AKOS000722069
- 1,3-DIMETHYL-8-[(MORPHOLIN-4-YL)METHYL]-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- F1717-0021
- BAS 07401561
- AKOS016336649
-
- インチ: 1S/C16H23N5O4/c1-10(11(2)22)21-12(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(4)16(24)18(14)3/h10H,5-9H2,1-4H3
- InChIKey: JYRIVRVASJOJTH-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C(=O)C)C2=C(N(C)C(=O)N(C)C2=O)N=C1CN1CCOCC1
計算された属性
- せいみつぶんしりょう: 349.17500423g/mol
- どういたいしつりょう: 349.17500423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1717-0021-3mg |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1717-0021-1mg |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F1717-0021-2μmol |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F1717-0021-2mg |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 2mg |
$88.5 | 2023-05-17 |
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
573933-25-2 (1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 307-59-5(perfluorododecane)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
